Differanisole A

Description

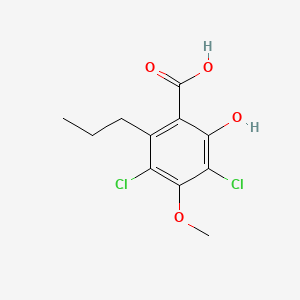

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-2-hydroxy-4-methoxy-6-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O4/c1-3-4-5-6(11(15)16)9(14)8(13)10(17-2)7(5)12/h14H,3-4H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSHOWDKAJTSJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=C(C(=C1Cl)OC)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241500 | |

| Record name | Differanisole A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94474-29-0 | |

| Record name | Differanisole A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094474290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Differanisole A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence, Isolation, and Bioproduction Research

Research into Isolation Methodologies

Extract Characterization Approaches

The characterization of crude and purified extracts to identify and confirm the structure of Differanisole A employs a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is often used to analyze the extract's complexity and to isolate the compound of interest.

Once purified, the structural elucidation of this compound is achieved through several spectroscopic techniques. The fundamental molecular framework and functional groups are identified using these established methods:

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular formula, which for this compound is C₁₁H₁₂Cl₂O₄.

Infrared (IR) Spectroscopy: IR analysis reveals the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) moieties, within the molecule.

Ultraviolet (UV) Spectroscopy: The UV spectrum provides information about the conjugated systems within the aromatic ring structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are critical for determining the precise arrangement of atoms. These analyses confirm the presence of a highly substituted benzene (B151609) ring, an n-propyl group, and a methoxy (B1213986) group, ultimately allowing for the complete structural assignment as 3,5-dichloro-2-hydroxy-4-methoxy-6-n-propyl-benzoic acid.

Below is an interactive table summarizing the analytical techniques used in the characterization of this compound.

| Analytical Technique | Purpose | Key Findings for this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation and purification of the compound from the crude fungal extract. | Isolation of a pure compound for further analysis. |

| High-Resolution Mass Spectrometry (HRMS) | Determination of the exact molecular mass and elemental composition. | Confirmed molecular formula of C₁₁H₁₂Cl₂O₄. |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Detection of hydroxyl (-OH) and carbonyl (C=O) groups. |

| Ultraviolet (UV) Spectroscopy | Analysis of the electronic transitions and conjugated systems within the molecule. | Revealed absorption maxima characteristic of the substituted benzene chromophore. |

| ¹H and ¹³C NMR Spectroscopy | Detailed structural elucidation, including the number and connectivity of hydrogen and carbon atoms. | Confirmed the presence of a substituted benzene ring, an n-propyl group, and a methoxy group. |

Biosynthetic Pathway Elucidation Research

While the specific biosynthetic gene cluster for this compound has not been fully characterized, its structure as a derivative of orsellinic acid allows for the proposal of a scientifically-grounded biosynthetic pathway based on extensive research into fungal polyketide synthesis. nih.govresearchgate.net

Proposed Mechanistic Steps in Natural Biosynthesis

The biosynthesis of this compound is believed to proceed through a Type I iterative polyketide synthase (PKS) pathway, which is common for the production of aromatic secondary metabolites in fungi. nih.gov The proposed sequence begins with the formation of the orsellinic acid core, followed by a series of tailoring reactions.

Proposed Biosynthetic Steps for this compound:

Polyketide Chain Assembly: The pathway is initiated with an acetyl-CoA starter unit. A non-reducing polyketide synthase (NR-PKS) catalyzes three successive condensation reactions with malonyl-CoA extender units to form a linear tetraketide intermediate that remains bound to the enzyme.

Cyclization and Aromatization: The enzyme's product template (PT) domain facilitates a specific folding of the polyketide chain, leading to an intramolecular Claisen condensation. This cyclization event, followed by dehydration, results in the formation of the aromatic orsellinic acid core.

Halogenation: Following the release of orsellinic acid from the PKS, two regioselective chlorination steps occur on the aromatic ring at positions 3 and 5. This is a critical step in forming the dichlorinated structure of this compound.

O-Methylation: A hydroxyl group on the aromatic ring, specifically at position 4, is methylated. This reaction utilizes S-adenosyl methionine (SAM) as the methyl group donor.

Final Tailoring: The attachment of the n-propyl group at position 6 completes the biosynthesis. The exact mechanism and timing of this step in relation to the others require further specific investigation.

Enzymatic Activities Involved in Pathway Steps

Each step in the proposed biosynthesis is catalyzed by a specific type of enzyme. Fungal genomes typically group the genes for these enzymes together in what is known as a biosynthetic gene cluster (BGC). cdc.govnih.gov

Non-Reducing Polyketide Synthase (NR-PKS): This large, multi-domain enzyme is responsible for the initial steps of chain assembly and the subsequent cyclization/aromatization to form the orsellinic acid scaffold. nih.gov

Halogenase: The dichlorination of the aromatic ring is carried out by a halogenating enzyme. In fungi, this activity is commonly performed by either flavin-dependent halogenases (FDHs) or specific haloperoxidases, which catalyze electrophilic substitution onto the electron-rich aromatic ring. researchgate.netmdpi.com

O-Methyltransferase (OMT): The transfer of a methyl group from SAM to the hydroxyl group is catalyzed by a SAM-dependent O-methyltransferase. This class of enzymes is frequently found in fungal secondary metabolite BGCs to modify the core scaffold. nih.gov

Genetic Basis for Biosynthesis in Producer Organisms

The production of secondary metabolites like this compound is genetically encoded in the producing organism's genome. The genes for the NR-PKS and the subsequent tailoring enzymes (halogenase, O-methyltransferase, etc.) are typically located adjacent to one another in a biosynthetic gene cluster (BGC). cdc.govnih.gov This co-localization facilitates the coordinated regulation and expression of all the necessary enzymes for the pathway.

Analysis of fungal genomes, including those of various Chaetomium species, has revealed numerous PKS and other secondary metabolism-related gene clusters. nih.govmdpi.com Although the specific BGC responsible for this compound has not yet been explicitly identified and functionally characterized, it is hypothesized to contain:

An NR-PKS gene encoding the orsellinic acid synthase.

One or more halogenase genes for the chlorination steps.

An O-methyltransferase gene.

Genes for regulatory proteins (e.g., transcription factors) that control the expression of the cluster.

Potentially, a transporter gene for the secretion of the final product.

Biotechnological Strategies for Enhanced Production

Increasing the yield of valuable secondary metabolites from their natural producers is a key goal of biotechnology. Research into fungal fermentation provides a framework for strategies to enhance the production of this compound.

Fermentation Optimization Studies

The production of secondary metabolites by fungi is highly sensitive to cultivation conditions. nih.govfrontiersin.org Optimizing these parameters through systematic studies can significantly increase the yield of the target compound. Key parameters that are typically investigated include:

Medium Composition: The type and concentration of carbon and nitrogen sources are critical. Studies on Chaetomium have shown that varying sources like sucrose, glucose, peptone, and yeast extract can dramatically affect the secondary metabolite profile. frontiersin.org

pH: The initial pH of the culture medium influences enzyme activity and nutrient uptake, thereby affecting growth and metabolite production.

Temperature: Each fungal strain has an optimal temperature range for growth and secondary metabolism.

Agitation and Aeration: In submerged fermentation, the rates of agitation and aeration affect the dissolved oxygen concentration, which is crucial for the growth of these aerobic fungi and for many enzymatic reactions in the biosynthetic pathway.

Elicitation: The production of secondary metabolites, which often serve as defense compounds, can sometimes be induced or enhanced by stressing the fungus. One effective strategy is co-cultivation, where the producing fungus is grown with another microorganism, such as the bacterium Bacillus subtilis. This interaction can trigger the expression of otherwise silent or lowly-expressed biosynthetic gene clusters. researchgate.net

The following table outlines key parameters and common strategies used in the optimization of fungal fermentation for secondary metabolite production.

| Parameter | Strategy | Rationale |

| Carbon Source | Screening various sugars (e.g., glucose, sucrose, fructose) and complex carbohydrates at different concentrations. | Carbon is the primary energy source and provides the basic building blocks (acetyl-CoA) for polyketide synthesis. frontiersin.orgnih.gov |

| Nitrogen Source | Testing organic (e.g., yeast extract, peptone) and inorganic (e.g., ammonium (B1175870) salts) nitrogen sources. | Nitrogen availability can be a limiting factor and often regulates the switch from primary to secondary metabolism. frontiersin.org |

| pH | Cultivating the fungus across a range of initial pH values (e.g., 5.0 to 8.0). | Optimal pH is required for the activity of both intracellular and extracellular enzymes involved in growth and biosynthesis. nih.gov |

| Temperature | Determining the optimal growth temperature for the specific Chaetomium strain (e.g., 25°C to 30°C). | Temperature affects metabolic rates and enzyme stability. |

| Aeration | Varying agitation speed and airflow in submerged cultures to modulate dissolved oxygen levels. | Oxygen is essential for aerobic respiration and is a required co-substrate for many tailoring enzymes (e.g., oxidases). nih.gov |

| Elicitation | Introducing a competing microorganism (co-culture) or chemical elicitors into the fermentation. | Simulating a competitive natural environment can activate defense-related biosynthetic gene clusters, boosting metabolite production. researchgate.net |

Genetic Engineering Approaches for Pathway Modulation

While specific genetic engineering studies targeting the biosynthetic pathway of this compound have not been extensively documented in publicly available research, various genetic and epigenetic strategies have been successfully employed to modulate the production of other secondary metabolites in the Chaetomium genus. These approaches provide a foundational framework for potential future efforts to engineer the this compound pathway for enhanced production or the generation of novel analogs.

Research into the secondary metabolism of Chaetomium has revealed that many of its biosynthetic gene clusters are silent or expressed at low levels under standard laboratory conditions. Genetic engineering techniques have been utilized to overcome this transcriptional silence and unlock the chemical diversity of these fungi.

One effective strategy has been the use of epigenetic modifiers. The addition of histone deacetylase (HDAC) inhibitors to the culture of a Chaetomium species led to an enhanced accumulation of a particular secondary metabolite. This approach functions by altering the chromatin structure, making the biosynthetic genes more accessible for transcription. A more direct genetic approach involves the deletion of genes encoding for enzymes like histone deacetylases. For instance, the deletion of a class I histone deacetylase gene in Chaetomium olivaceum resulted in the activation of otherwise silent secondary metabolite gene clusters, leading to the production of new compounds.

Another avenue of pathway modulation is the heterologous expression of biosynthetic genes. For example, polyketide synthase genes from Chaetomium indicum have been introduced into a host organism, Aspergillus oryzae, to study their function and the resulting products. This technique can be used to elucidate the function of specific genes within a pathway and to produce compounds in a more tractable host.

Furthermore, co-culturing Chaetomium species with other microorganisms, such as bacteria, has been shown to induce the production of cryptic secondary metabolites that are not observed when the fungus is grown alone. While not a direct genetic manipulation of the Chaetomium strain itself, this method manipulates the gene expression through intercellular signaling and represents a biological approach to pathway modulation.

These examples of genetic and epigenetic manipulation in the Chaetomium genus highlight the potential for applying similar strategies to the this compound biosynthetic pathway. Future work could involve the identification of the this compound gene cluster and the subsequent application of these techniques to enhance its production or to create novel derivatives with potentially improved biological activities.

Table 1: Genetic and Epigenetic Strategies for Modulating Secondary Metabolite Production in Chaetomium sp.

| Approach | Method | Organism(s) | Observed Outcome |

| Epigenetic Modification | Addition of HDAC inhibitors | Chaetomium sp. | Enhanced accumulation of a secondary metabolite |

| Gene Deletion | Deletion of a class I histone deacetylase gene | Chaetomium olivaceum | Activation of silent secondary metabolite gene clusters and production of new compounds |

| Heterologous Expression | Expression of polyketide synthase genes | Chaetomium indicum in Aspergillus oryzae | Functional analysis of biosynthetic genes and production of the corresponding metabolites |

| Co-culture | Co-cultivation with bacteria | Chaetomium sp. | Induction of cryptic secondary metabolites |

Synthetic Chemistry and Analog Development

Total Synthesis Approaches to Differanisole A

The complete chemical synthesis of a natural product, known as total synthesis, is a significant undertaking in organic chemistry. stanford.edu It serves to confirm the proposed structure of the molecule and provides a route to produce the compound and its analogs for further study. youtube.com The synthesis of this compound has been achieved through various approaches, each with its own set of strategic considerations. connectedpapers.comresearchgate.net

Retrosynthetic Analysis Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis. tgc.ac.inbhavanscollegedakor.org It involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. tgc.ac.inbhavanscollegedakor.org For a molecule like this compound, a common retrosynthetic strategy would involve disconnecting the alkyl chain and the carboxylic acid group from the aromatic ring. Key disconnections would likely target the carbon-carbon bond between the propyl group and the benzene (B151609) ring, and the bond connecting the carboxyl group. This leads to a highly substituted aromatic core as a key intermediate. Further disconnection of the chloro and methoxy (B1213986) groups through functional group interconversions (FGI) would then lead to simpler phenolic precursors. spcmc.ac.in

A plausible retrosynthetic pathway for this compound is outlined below:

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Key Intermediates | Starting Materials |

| This compound | Dichlorinated methoxybenzoic acid derivative | Substituted phenol |

| Propylated aromatic precursor | 2-Pentanone |

This analysis highlights the main synthetic challenges: the controlled polysubstitution of the aromatic ring and the introduction of the propyl side chain.

Key Chemical Transformations and Reaction Sequences

The forward synthesis, guided by the retrosynthetic analysis, employs a sequence of chemical reactions to construct the target molecule. A reported synthesis of this compound was accomplished in five steps starting from 2-pentanone. researchgate.net While the specific details of every reaction in all syntheses are not exhaustively available in the provided search results, a general approach can be inferred.

Key transformations would likely include:

Aromatic Substitution: Introduction of the chloro, hydroxyl, and methoxy groups onto the benzene ring. This often involves electrophilic aromatic substitution reactions such as chlorination and Friedel-Crafts type reactions. The order of these substitutions is crucial to ensure the correct regiochemistry.

Alkylation: Attachment of the n-propyl group to the aromatic ring. This could be achieved through a Friedel-Crafts alkylation or a related coupling reaction.

Carboxylation: Introduction of the carboxylic acid group. This might be accomplished through the carbonation of an organometallic intermediate (e.g., a Grignard or organolithium reagent) or by oxidation of a pre-existing functional group.

Functional Group Interconversions: For instance, the methylation of a hydroxyl group to a methoxy group using a reagent like dimethyl sulfate.

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of analogs, or structurally similar molecules, is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and to optimize the biological properties of a lead compound. asianpubs.orgnih.gov For this compound, the development of analogs could aim to improve its potency, selectivity, or other pharmacologically relevant properties. dntb.gov.ua

Rational Design Principles for Structural Modification

Rational drug design involves modifying a molecule's structure based on an understanding of its biological target and mechanism of action. researchgate.net For this compound analogs, modifications could be systematically made to several parts of the molecule:

The Alkyl Chain: The length and branching of the n-propyl group could be varied to probe its interaction with the biological target.

The Aromatic Substituents: The chloro and methoxy groups could be replaced with other halogens (e.g., fluorine, bromine) or other electron-donating or -withdrawing groups to alter the electronic properties of the ring. The position of these substituents could also be changed.

The Carboxylic Acid: This group could be esterified, converted to an amide, or replaced with other acidic functional groups to investigate the importance of its acidity and hydrogen bonding capabilities.

These modifications are guided by the goal of enhancing the desired biological activity while potentially reducing any unwanted effects. mdpi.com

Parallel Synthesis Methodologies

To efficiently explore a wide range of structural modifications, parallel synthesis techniques can be employed. arnoldgroup.orga-z.lu This approach allows for the simultaneous synthesis of a library of related compounds in a multi-well plate format. nih.gov For this compound analogs, a parallel synthesis strategy could involve reacting a common aromatic core with a variety of different alkylating agents or acylating agents to quickly generate a diverse set of derivatives. researchgate.net This high-throughput approach accelerates the process of identifying analogs with improved properties. arnoldgroup.org

Green Chemistry Principles in Analog Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally friendly practices, guided by the principles of green chemistry. ijnc.irresearchgate.net The synthesis of this compound analogs can be designed to be more "green" by incorporating these principles. mdpi.comsynthiaonline.com

Key green chemistry considerations include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste. acs.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with less toxic and more environmentally benign alternatives. wikipedia.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Catalysis: Utilizing catalytic reagents, including biocatalysts like enzymes, in place of stoichiometric reagents to increase efficiency and reduce waste. acs.orgwikipedia.org

By applying these principles, the environmental impact of synthesizing this compound and its analogs can be significantly reduced. ijnc.ir

Advanced Synthetic Methodologies in this compound Research

The total synthesis of this compound, a molecule with a unique substituted aromatic core and a geranyl side chain, has been a subject of significant interest in the field of organic chemistry. The development of synthetic routes not only provides access to the natural product for further biological evaluation but also drives the innovation of new chemical methodologies. The planning and execution of chemical reactions to create complex molecules from simpler ones is the essence of synthetic strategy. numberanalytics.com

An early and notable total synthesis of this compound was accomplished by Kenji Mori and his colleagues. jst.go.jp Their approach provides a classic example of linear synthesis, strategically constructing the molecule step-by-step. The research in this area focuses on efficiency, aiming to maximize the yield of the desired compound in the fewest possible steps, and on selectivity, ensuring reactions occur at the desired site (regio-selectivity) and produce the correct spatial arrangement of atoms (stereochemistry). adelaide.edu.au

Detailed Research Findings

The synthesis reported by Mori et al. established a foundational route to this compound. jst.go.jp The general strategy involved the construction of a key aromatic intermediate, 3,5-dichloro-2,4-dimethoxybenzaldehyde, followed by the introduction of the carbon side chain and its subsequent elaboration into the final geranyl group. This retrosynthetic approach, breaking down a complex molecule into simpler precursors, is a cornerstone of modern organic synthesis. unisa.edu.aunumberanalytics.com

The key steps in this synthetic pathway are outlined below:

Formation of the Aromatic Core: The synthesis commenced with the preparation of the central substituted benzene ring. This multi-step process involved the chlorination and methoxylation of a simpler aromatic precursor to install the correct substitution pattern.

Side Chain Introduction: A crucial step was the attachment of the side chain to the aromatic core. This was achieved using a Wittig reaction, a powerful method for forming carbon-carbon double bonds, which connected a phosphonium (B103445) ylide derived from geranyl bromide to the previously synthesized benzaldehyde (B42025) derivative.

Final Modifications: The final steps involved the reduction of the newly formed double bond and demethylation to yield the target molecule, this compound.

The table below summarizes a key transformation in the synthesis, highlighting the reagents and the type of reaction employed.

| Step | Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| Side Chain Attachment | 3,5-Dichloro-2,4-dimethoxybenzaldehyde | Geranyltriphenylphosphonium bromide, n-Butyllithium | Stilbene derivative | Wittig Reaction | jst.go.jp |

This synthetic route, while effective, paved the way for further research into more convergent or efficient methodologies. Modern synthetic chemistry often seeks to develop novel routes that may be shorter, higher-yielding, or employ more advanced catalytic methods. utoronto.camdpi.com The development of new synthetic methods is a continuous effort in organic chemistry, often inspired by the challenge of synthesizing complex natural products. utoronto.ca The goal is to create a diverse set of synthetic routes to enable the production of not only the natural product itself but also a wide array of analogs for further study. nih.gov

Investigations into Biological Activities and Cellular Phenotypes

Cellular Differentiation Modulation

Differanisole A has demonstrated a significant ability to induce or modulate differentiation in several cell types, ranging from unicellular organisms to mammalian cell lines.

This compound has been identified as an inducer of stalk cell differentiation in the cellular slime mold Dictyostelium discoideum nih.govjst.go.jpnih.govdntb.gov.uabiologists.com. This organism is a widely used model for studying cell differentiation and development. In D. discoideum, cells aggregate upon starvation and differentiate into two main cell types: stalk cells and spore cells. This compound mimics the action of the endogenous differentiation-inducing factor (DIF-1) by promoting the development of stalk cells nih.govnih.govnih.gov. This activity highlights a conserved mechanism of differentiation induction across different biological kingdoms nih.govnih.gov.

A key finding regarding this compound is its potent ability to induce differentiation in various leukemia cell lines. It is recognized as an inducer of differentiation in Friend leukemic cells, which are mouse leukemia cells nih.govjst.go.jpnih.gov. Furthermore, this compound has been shown to enhance the growth inhibition and differentiation of human myeloid leukemia cells, particularly when used in conjunction with 9-cis retinoic acid jst.go.jp. Research also indicates its role alongside other compounds like Cotylenin A in inducing differentiation in both murine and human myeloid leukemia cells jst.go.jp. This suggests this compound's potential as a therapeutic agent in myeloid leukemias, which are characterized by a block in cellular differentiation tandfonline.comthe-scientist.com.

Table 1: Differentiation Induction by this compound in Leukemia Cell Lines

| Cell Line Type | Specific Cell Line Examples | Observed Effect | Reference(s) |

| Mouse Leukemia | Friend Leukemic Cells | Induces differentiation | nih.govjst.go.jpnih.gov |

| Human Myeloid Leukemia | K562, HL-60 (implied) | Enhances growth inhibition and differentiation (with 9-cis retinoic acid); Induces differentiation (alongside Cotylenin A) | jst.go.jp |

| Murine Myeloid Leukemia | WEHI-3 (implied) | Induces differentiation (alongside Cotylenin A) | jst.go.jp |

Current scientific literature does not provide direct evidence or studies detailing the specific effects of this compound on the differentiation of vascular smooth muscle cells (VSMCs) nih.govnih.govplos.orgmdpi.comthermofisher.com. While VSMC differentiation is a critical process in vascular development and function, and various external factors are known to modulate it nih.govnih.govplos.org, this compound has not been identified as a factor influencing this particular cellular phenotype in the reviewed studies.

Similarly, there is no documented evidence in the provided search results indicating that this compound directly promotes cardiomyocyte differentiation rndsystems.comthermofisher.comsigmaaldrich.commdpi.comnih.gov. Research in this area typically focuses on specific growth factors, signaling pathways, and specialized culture media designed to guide stem cells towards becoming cardiomyocytes rndsystems.comthermofisher.comsigmaaldrich.commdpi.com.

Antiproliferative and Growth Modulatory Effects

Beyond its role in differentiation, this compound exhibits properties that affect cell proliferation.

This compound has been characterized as a novel antitumor antibiotic jst.go.jp. Its ability to suppress cell growth has been noted in the context of its effects on leukemia cells, where it contributes to growth inhibition jst.go.jpbiologists.com. While specific in vitro data detailing its antiproliferative effects across a broad range of diverse mammalian cell lines are not extensively detailed in the provided snippets, its classification as an antitumor agent and its observed effects on leukemia cell growth suggest a general capacity for modulating proliferation in mammalian systems jst.go.jpbiologists.commdpi.com. The compound has also demonstrated antibacterial activity against various pathogens, including Listeria monocytogenes, Staphylococcus aureus, and MRSA, with minimum inhibitory concentrations (MICs) ranging from 16 to 128 μg/mL mdpi.com.

Table 2: Antiproliferative and Antibacterial Activities of this compound

| Activity Type | Target Organism/Cell Type | Observed Effect | Minimum Inhibitory Concentration (MIC) | Reference(s) |

| Antitumor/Antiproliferative | Friend Leukemic Cells | Induces growth inhibition and differentiation | N/A | jst.go.jpbiologists.com |

| Antibacterial | Listeria monocytogenes | Growth inhibition | 16 μg/mL | mdpi.com |

| Antibacterial | S. aureus | Growth inhibition | 128 μg/mL | mdpi.com |

| Antibacterial | MRSA | Growth inhibition | 128 μg/mL | mdpi.com |

Metabolic and Bioenergetic Modulation

Impact on Mitochondrial Functionality

Mitochondria, often referred to as the "powerhouses" of the cell, are critical for energy production and cellular homeostasis, but also play roles in signaling and cell fate decisions. Research indicates that differentiation-inducing factors (DIFs), a class to which this compound belongs, can significantly influence mitochondrial function. Specifically, DIF derivatives have been characterized as mitochondrial uncouplers, capable of disrupting normal mitochondrial processes.

Studies have shown that these compounds can lead to the disruption of mitochondrial functionality, potentially inducing cellular processes like mitophagy and autophagy, which are mechanisms for clearing damaged mitochondria. Furthermore, DIF derivatives have been observed to rapidly increase intracellular calcium concentrations in various tumor cell lines. Their mechanism of action involves the direct inhibition of key enzymes such as calmodulin-dependent cAMP/cGMP phosphodiesterase (PDE1) and p21-activated kinase 1 (PAK1). Additionally, these compounds have been shown to affect the activity of crucial signaling molecules, including PI3K, Akt kinase, Erk, and GSK-3β, all of which are integral to cellular growth, survival, and metabolism.

Evidence also suggests that bioactive DIF derivatives can promote oxygen consumption in isolated mitochondria. This activity, coupled with the observed disturbance of mitochondrial membrane potential and respiration, supports the hypothesis that the anti-tumor effects of some DIF derivatives may be, at least in part, attributable to their uncoupling activity within the mitochondria of target cells.

| Observed Effect | Cellular Component/Pathway Affected | Supporting Evidence |

| Mitochondrial Uncoupling | Mitochondria | nih.govbiologists.com |

| Disruption of Mitochondrial Functionality | Mitochondria | nih.govbiologists.com |

| Induction of Mitophagy and Autophagy | Mitochondria | nih.gov |

| Increased Intracellular Calcium Concentration | Tumor cell lines | nih.gov |

| Inhibition of PDE1 | Calmodulin-dependent cAMP/cGMP phosphodiesterase (PDE1) | nih.gov |

| Inhibition of PAK1 | p21-activated kinase 1 (PAK1) | nih.gov |

| Modulation of PI3K activity | Phosphatidylinositol 3-kinase (PI3K) | nih.gov |

| Modulation of Akt kinase activity | Akt kinase (protein kinase B) | nih.gov |

| Modulation of Erk activity | Extracellular signal-regulated kinase (Erk) | nih.gov |

| Modulation of GSK-3β activity | Glycogen synthase kinase-3β (GSK-3β) | nih.gov |

| Promotion of Oxygen Consumption | Mitochondria isolated from mouse liver | biologists.com |

| Disturbance of Mitochondrial Membrane Potential | Mitochondria | biologists.com |

| Disturbance of Mitochondrial Respiration | Mitochondria | biologists.com |

Other Investigated Biological Activities

Anti-meiotic Activity in Oocytes

DIFs and their derivatives have been reported to exhibit biological activities in Xenopus oocytes. Oocyte maturation is a critical process involving the resumption of meiosis, which is essential for successful reproduction. While the broader class of DIF compounds has shown effects in oocytes, specific findings detailing the anti-meiotic activity of this compound in oocytes are not extensively detailed in the available research snippets.

Suppression of Cell Migration and Metastasis (in vitro)

The capacity of DIFs and their derivatives to suppress cell migration and metastasis in vitro has been identified as a significant biological activity. Cell migration is a fundamental process in various biological contexts, including embryonic development, tissue repair, and immune responses, but it is also a hallmark of cancer progression, enabling tumor cells to invade surrounding tissues and establish secondary tumors (metastasis).

Research utilizing in vitro assays has demonstrated that certain DIF derivatives possess antimetastatic properties. These studies investigate how compounds affect cellular behaviors such as adhesion, motility, and invasion through extracellular matrices, which are all critical steps in the metastatic cascade. While the general class of DIF derivatives has shown promise in suppressing these processes, specific quantitative data for this compound's direct impact on cell migration and metastasis suppression in vitro is not detailed in the provided information.

Molecular and Cellular Mechanisms of Action

Signal Transduction Pathway Modulation

Differanisole A, and its closely related analogue DIF-1, exert their cellular effects through the modulation of various intracellular signaling cascades. These pathways are fundamental to cell growth, differentiation, and survival, and their dysregulation can lead to disease states, including cancer.

Regulation of ERK1/2 Activity

The Extracellular signal-regulated kinases (ERK), specifically ERK1 and ERK2, are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival nih.govfrontiersin.org. Studies involving DIF-1, which shares structural similarities with this compound, have indicated a role in modulating ERK1/2 activity. In human leukemia K562 cells, DIF-1 treatment was observed to lead to a reduction in ERK1/2 activity, correlating with growth arrest jst.go.jpdntb.gov.ua. This suggests that compounds like this compound may exert their antiproliferative effects, in part, by dampening the pro-proliferative signals mediated by the ERK1/2 pathway.

Table 1: Impact of DIF-1 on ERK1/2 Activity in K562 Cells

| Compound | Cell Line | Observed Effect on ERK1/2 Activity | Reference |

| DIF-1 | K562 | Reduction | jst.go.jpdntb.gov.ua |

Involvement of STAT Factors

Signal transducers and activators of transcription (STAT) factors are a family of transcription factors that play critical roles in mediating cellular responses to cytokines and growth factors, influencing processes such as cell growth, differentiation, and survival nih.gov. While direct evidence linking this compound to STAT factor modulation is limited in the provided literature, studies on DIF-1 have suggested an involvement of STAT factors in its signal transduction pathway within Dictyostelium discoideum ahajournals.org. This implies a potential, though not yet fully elucidated, role for STAT factors in the broader mechanisms of action for compounds related to this compound in mammalian systems.

Intracellular Calcium Concentration Regulation

Intracellular calcium ions ([Ca²⁺]i) are ubiquitous second messengers involved in a vast array of cellular processes, including cell growth, differentiation, and apoptosis fluorofinder.com. Research has indicated that compounds related to this compound can influence calcium homeostasis. Specifically, a differentiation-inducing factor, noted for its structural similarity to this compound, was found to raise intracellular calcium concentration in rat pancreatic AR42J cells jst.go.jp. This elevation in [Ca²⁺]i is a common early event in the response to various signaling molecules and can trigger downstream events that lead to changes in cellular behavior, such as differentiation or growth inhibition.

Impact on AMPK-dependent Pathways

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in maintaining metabolic homeostasis cellsignal.comwikipedia.orgnih.gov. It is activated under conditions of low cellular energy (e.g., low ATP levels) and promotes catabolic processes to generate ATP while inhibiting anabolic processes that consume ATP cellsignal.comnih.gov. Studies have shown that DIF-1 can promote glucose uptake in mouse 3T3-L1 fibroblast cells, and this effect has been partially attributed to an AMPK-dependent pathway researchgate.net. This suggests that this compound, by virtue of its similarity to DIF-1, may also influence cellular energy metabolism through the AMPK signaling pathway, potentially impacting processes like glucose uptake and utilization.

Cellular Process Perturbations

Beyond modulating specific signaling pathways, this compound and its analogues can directly alter fundamental cellular processes, leading to significant changes in cell behavior and fate.

Cell Cycle Arrest (e.g., G1 arrest)

A prominent cellular effect observed with DIF-1, and by extension potentially this compound, is the induction of cell cycle arrest, particularly at the G1 phase ahajournals.orgmdpi.com. Cell cycle progression is tightly regulated, and arrest at the G1 phase prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation. Research indicates that DIF-1 can inhibit the proliferation of various mammalian tumor cells, including murine erythroleukemia (B8) and human leukemia (K562) cell lines, by inducing cell cycle arrest at the G1/G0 phase ahajournals.orgmdpi.com. This arrest is often associated with the suppression of cyclins D/E and a reduction in the phosphorylation of the retinoblastoma protein (pRb), key events that control the G1 to S phase transition mdpi.com. Such cell cycle arrest is a common mechanism by which antiproliferative agents function, and it represents a significant cellular perturbation induced by these compounds.

Regulation of Cyclin Expression (e.g., Cyclins D, E, A)

Cyclins, such as Cyclin D, Cyclin E, and Cyclin A, are crucial regulators of the eukaryotic cell cycle, orchestrating progression through distinct phases, including G1, S, and M phases khanacademy.orgabcam.com. These proteins function by forming complexes with cyclin-dependent kinases (CDKs), thereby activating their enzymatic activity and driving specific cell cycle transitions khanacademy.org. Cyclin D, in conjunction with CDK4/6, plays a significant role in the G1 phase, initiating the phosphorylation of the retinoblastoma protein (pRb) abcam.comnih.gov. Subsequently, Cyclin E, complexed with CDK2, further phosphorylates pRb and other substrates, facilitating the critical transition from the G1 to the S phase khanacademy.orgabcam.com. Cyclin A, typically associated with CDK2, is involved in regulating the S phase khanacademy.org. The expression levels of these cyclins are tightly controlled and fluctuate dynamically throughout the cell cycle, ensuring the timely activation of CDKs and the orderly progression of cell division khanacademy.org.

While the precise regulation of cyclin expression by this compound has not been directly elucidated in the reviewed literature, the compound's reported inhibition of CDK activities ahajournals.org suggests an indirect impact on the functional complexes formed by cyclins and CDKs.

Retinoblastoma Protein (pRb) Phosphorylation Inhibition

The retinoblastoma protein (pRb) serves as a pivotal tumor suppressor, acting as a critical checkpoint regulator that halts cell cycle progression. It exerts its function primarily by binding to and inhibiting E2F transcription factors abcam.comwikipedia.orgplos.org. This interaction prevents the transcription of genes essential for DNA synthesis and entry into the S phase. Cell cycle progression into the S phase is contingent upon the inactivation of pRb, which is predominantly achieved through its phosphorylation by cyclin-dependent kinase (CDK) complexes abcam.comwikipedia.orgplos.orgnih.govresearchgate.net.

Research has indicated that DIF-1, a morphogen identified as this compound, inhibits the phosphorylation of the retinoblastoma protein ahajournals.org. This observed effect is associated with the concurrent inhibition of CDK activities ahajournals.org. The phosphorylation status of pRb is dynamically regulated and is fundamental to its biological function. Specific phosphorylation sites on pRb modulate its interactions with various cellular proteins, including E2F transcription factors wikipedia.orgplos.orgnih.gov. For instance, phosphorylation at particular serine or threonine residues leads to the dissociation of pRb from E2F, thereby activating E2F-dependent gene transcription required for cell cycle progression abcam.comwikipedia.org. Consequently, the inhibition of pRb phosphorylation by this compound suggests a mechanism through which this compound may exert control over cell cycle progression, potentially by maintaining pRb in its active, hypophosphorylated state.

Structure Activity Relationship Sar and Computational Studies

Computational Approaches to Binding and Activity Prediction

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, Differanisole A) to another (the target, typically a protein or receptor) when bound to each other to form a stable complex creative-biolabs.commdpi.comreddit.combhu.ac.innih.gov. This method is fundamental in drug discovery as it helps identify potential biological targets for a compound and elucidates the nature of their interactions at an atomic level creative-biolabs.comoncodesign-services.com. By simulating how this compound might fit into the binding pockets of various biological macromolecules, researchers can gain insights into its mechanism of action and identify key structural features responsible for its activity, thereby contributing to SAR analysis creative-biolabs.comnumberanalytics.comcollaborativedrug.com.

The process typically involves preparing both the ligand and the target molecule's three-dimensional structures, followed by algorithms that explore possible binding modes and score them based on predicted binding affinity mdpi.combhu.ac.in. The output of molecular docking simulations provides information on the binding pose, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces), and a quantitative estimate of binding strength, often expressed as binding energy (e.g., kcal/mol) mdpi.combhu.ac.in. Such data is crucial for understanding how structural variations in this compound might affect its interaction with its biological targets, forming the basis for SAR studies.

Table 1: Illustrative Molecular Docking Simulation Outcomes for this compound

| Hypothetical Target Protein | Binding Site | Predicted Binding Affinity (kcal/mol) | Key Interactions Identified |

| Target Receptor X | Active Site | -8.2 | Hydrogen bonds, hydrophobic contacts |

| Target Receptor Y | Allosteric Site | -7.5 | Pi-pi stacking, van der Waals forces |

Note: The data presented in this table is illustrative and based on the typical outputs of molecular docking simulations. Specific target proteins and precise binding affinities for this compound would require dedicated experimental or computational studies.

Molecular Dynamics Simulations (Potential for future research)

Molecular Dynamics (MD) simulations offer a complementary computational approach to molecular docking by modeling the time-dependent behavior of a molecular system. Unlike docking, which provides a static snapshot of potential binding, MD simulations track the movement of atoms and molecules over time, governed by the laws of classical mechanics reddit.comquora.comresearchgate.netquora.comwikipedia.orgebsco.com. By simulating the dynamic interactions between this compound and its potential biological targets, MD can provide critical insights into the stability of the ligand-target complex, conformational changes induced by binding, and the energetic landscape of the interaction mdpi.comebsco.com.

For this compound, MD simulations could be employed to:

Assess the stability of predicted binding poses: Confirm whether the binding modes identified by docking remain stable over physiological timescales mdpi.com.

Elucidate dynamic binding mechanisms: Understand how this compound enters and leaves the binding site or how it influences the flexibility of the target protein mdpi.comebsco.com.

Refine binding free energy calculations: Provide more accurate estimations of binding affinities by accounting for dynamic effects mdpi.com.

Given that this compound is known to induce differentiation, MD simulations could reveal the dynamic molecular events that lead to this cellular response, further enriching the SAR understanding. These simulations represent a valuable avenue for future research to gain a deeper, dynamic perspective on this compound's molecular interactions.

Table 2: Illustrative Parameters and Relevance of Molecular Dynamics Simulations for this compound

| Simulation Parameter | Description | Relevance to this compound |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atom positions over time. | To assess the stability of the complex formed between this compound and its target. |

| RMSF (Root Mean Square Fluctuation) | Measures the flexibility of individual residues or atoms within the system. | To identify regions of the target protein that are significantly affected by this compound binding. |

| Binding Free Energy | Quantifies the overall stability of the complex, considering entropic and enthalpic contributions. | To provide a more rigorous evaluation of binding strength and specificity. |

Note: This table outlines typical outputs of MD simulations. Specific data points would arise from dedicated simulations of this compound with its identified targets.

Rational Design Principles for Optimized Analogs

Rational design principles leverage SAR data and computational studies to systematically modify existing compounds to enhance their desired properties or reduce undesired ones numberanalytics.comcollaborativedrug.com. For this compound, understanding its SAR would involve identifying which parts of its molecular structure are critical for inducing differentiation and which might be modified to improve potency, selectivity, or pharmacokinetic properties.

Based on SAR and potential docking/MD insights, medicinal chemists can propose specific structural modifications. For instance, if docking reveals that a particular functional group on this compound is crucial for hydrogen bonding with a target receptor, analogs could be designed to strengthen this interaction or explore alternative interactions at that site. Conversely, if a part of the molecule is found to contribute to off-target binding or poor solubility, it could be modified or replaced. The known biological activity of this compound in inducing cellular differentiation provides a clear benchmark for evaluating the success of any designed analogs capes.gov.brnih.govresearchgate.netdntb.gov.ua. By iteratively synthesizing and testing compounds based on these design principles, researchers can optimize this compound into a more effective therapeutic agent or a valuable research tool.

Table 3: Illustrative Rational Design Principles for this compound Analogs

| Structural Modification | Rationale (Inferred from SAR/Docking Principles) | Predicted Impact on Activity/Properties |

| Alteration of alkyl chain length/branching | To optimize hydrophobic interactions within a binding pocket. | Potentially increase binding affinity and potency. |

| Introduction of polar functional groups (e.g., -OH, -NH2) | To enhance hydrogen bonding or electrostatic interactions with the target. | May improve binding specificity and solubility. |

| Modification of aromatic ring substituents | To fine-tune electronic properties and steric fit within the target site. | Could lead to altered potency, selectivity, or metabolic stability. |

Note: This table presents hypothetical structural modifications and their predicted effects, illustrating the process of rational design informed by SAR and computational studies.

Future Research Directions and Translational Potential Pre Clinical Focus

Exploration of Novel Biological Activities and Molecular Targets

The diverse biological activities exhibited by differentiation-inducing factors (DIFs), including compounds structurally related to Differanisole A, suggest that this compound itself may possess undiscovered pharmacological properties researchgate.netresearchgate.net. Research is ongoing to identify specific molecular targets that mediate these effects. For instance, studies on related DIF compounds have implicated targets such as mitochondrial malate (B86768) dehydrogenase (MDH2) and cyclooxygenase-2 (COX-2), suggesting potential roles in metabolic regulation and inflammatory pathways researchgate.net. Future research aims to systematically explore the full spectrum of this compound's biological actions and to pinpoint the precise molecular mechanisms and targets responsible for these activities. This could involve employing advanced screening techniques to uncover new therapeutic avenues nih.gov.

Application in Chemical Biology as Research Probes

Compounds with defined biological activities, like this compound, hold significant promise for application in chemical biology as research probes researchgate.net. These probes are invaluable tools for dissecting complex biological pathways and validating potential drug targets. By utilizing this compound to investigate cellular processes, researchers can gain deeper insights into its mechanism of action and its interactions within biological systems. This application requires understanding its selectivity and efficacy in specific experimental contexts.

Development of Lead Compounds for Pre-clinical Assessment

The ultimate goal for many natural products with promising bioactivity is their development into lead compounds for pre-clinical assessment, a crucial step in the drug discovery pipeline theknowledgereview.comdanaher.comtechnologynetworks.comnuvisan.combiobide.combiostock.seppd.comemwa.org. This compound, with its demonstrated activity against leukemia cells dokumen.pubnih.gov, presents an opportunity for such development. This process involves rigorous evaluation and optimization to transform the compound into a potential therapeutic candidate.

Optimization Strategies based on SAR

Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds gardp.orgcas.orgnih.gov. These studies systematically modify the chemical structure of a molecule to understand how these changes affect its biological activity, potency, selectivity, and pharmacokinetic properties researchgate.netgardp.orgcas.orgresearchgate.net. For this compound, SAR investigations would focus on identifying structural modifications that enhance its desired therapeutic effects while potentially mitigating any undesirable activities. This iterative process of synthesis and testing is key to refining the compound for pre-clinical evaluation danaher.comtechnologynetworks.combiobide.com. For example, research on DIF derivatives has indicated that side-chain modifications can differentiate biological activities researchgate.net.

In vitro Efficacy and Selectivity Profiling

A critical component of lead compound development is the thorough profiling of in vitro efficacy and selectivity. This involves assessing how well the compound performs in laboratory assays and how specifically it interacts with its intended biological target, minimizing off-target effects frontlinegenomics.comnih.gov. For this compound, this would entail evaluating its potency and specificity across various cell lines and biochemical assays. Data from such profiling are essential for guiding further optimization and for predicting its behavior in more complex biological systems frontlinegenomics.comnih.gov.

Advanced Methodological Integration in Research

The complexity of biological systems necessitates the integration of advanced research methodologies to fully understand compounds like this compound. This includes employing interdisciplinary approaches and cutting-edge technologies.

Multi-Omics Approaches for Comprehensive Understanding

To gain a holistic understanding of this compound's biological impact, multi-omics approaches are increasingly being utilized researchgate.netfrontlinegenomics.comnih.govmdpi.comfrontiersin.orgmdpi.comisbscience.org. These methodologies, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of cellular processes and molecular interactions researchgate.netfrontlinegenomics.comnih.govfrontiersin.orgisbscience.org. By applying these integrated analyses, researchers can uncover complex regulatory networks, identify novel drug targets, and elucidate the precise mechanisms of action of compounds like this compound, thereby accelerating the discovery of new therapeutic strategies researchgate.netfrontlinegenomics.comnih.govmdpi.comfrontiersin.org.

Q & A

Q. What are the key considerations for designing a synthesis protocol for Differanisole A?

Methodological Answer: Synthesis protocols should prioritize reaction yield optimization, purity validation, and scalability. Utilize techniques such as Suzuki-Miyaura coupling for aryl-aryl bond formation, followed by purification via flash chromatography. Validate intermediates using -NMR and -NMR spectroscopy, and confirm final product purity via HPLC (≥98%). Include control experiments to assess side reactions (e.g., dimerization) and optimize solvent systems (e.g., DMF/water mixtures) to minimize byproducts .

Q. How can researchers validate the biological activity of this compound in preliminary assays?

Methodological Answer: Employ in vitro assays such as cytotoxicity testing (MTT assay) and target-specific enzymatic inhibition studies (e.g., kinase inhibition). Use dose-response curves to calculate IC values, ensuring triplicate replicates for statistical robustness. Include positive controls (e.g., staurosporine for kinase inhibition) and negative controls (solvent-only treatments) to validate assay specificity. Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) .

Q. What analytical methods are critical for characterizing this compound’s physicochemical properties?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is essential for purity assessment. Pair this with LC-MS for molecular weight confirmation. Solubility profiles should be determined in biologically relevant buffers (e.g., PBS at pH 7.4) using nephelometry. LogP values can be calculated via shake-flask method followed by UV spectrophotometry. Ensure data reproducibility across three independent experiments .

Q. How should stability studies for this compound be structured under varying storage conditions?

Methodological Answer: Conduct accelerated stability testing under stress conditions (40°C/75% RH for 4 weeks). Monitor degradation via HPLC, tracking peaks corresponding to known degradation products (e.g., hydrolyzed or oxidized derivatives). Use Arrhenius kinetics to extrapolate shelf-life at standard storage temperatures (25°C). Include desiccant-controlled vials to isolate moisture effects .

Advanced Research Questions

Q. What experimental strategies can elucidate this compound’s mechanism of action in complex biological systems?

Methodological Answer: Combine RNAi screening with phosphoproteomics to identify downstream signaling pathways. For target deconvolution, use cellular thermal shift assays (CETSA) to confirm target engagement. Validate findings with CRISPR-Cas9 knockouts of putative targets. Data integration should involve pathway enrichment analysis (e.g., DAVID, STRING) to map interactomes .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Perform meta-analysis using standardized datasets (e.g., normalized IC values) and assess variability sources (cell line genetic drift, assay protocols). Apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers. Replicate disputed experiments under controlled conditions (e.g., identical cell passage numbers, reagent batches) and publish raw datasets for transparency .

Q. What methodologies are recommended for studying this compound’s synergistic effects with other therapeutics?

Methodological Answer: Use combination index (CI) analysis via the Chou-Talalay method, testing fixed-ratio drug dilutions in in vitro models. Validate synergism in in vivo xenografts with pharmacokinetic monitoring (LC-MS/MS). Include isobologram analysis to distinguish additive vs. synergistic effects. Ensure dose ranges align with clinically achievable plasma concentrations .

Q. How can in silico modeling improve the optimization of this compound’s pharmacokinetic profile?

Methodological Answer: Apply molecular docking (AutoDock Vina) to predict binding affinities to off-target proteins (e.g., cytochrome P450 enzymes). Use QSAR models to prioritize derivatives with improved solubility and metabolic stability. Validate predictions with in vitro microsomal stability assays (e.g., human liver microsomes) and Caco-2 permeability studies .

Q. What approaches are effective in profiling this compound’s metabolites during preclinical development?

Methodological Answer: Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) to identify phase I/II metabolites. Use -NMR to track structural modifications. Compare metabolite profiles across species (e.g., mouse, rat, human hepatocytes) to assess translational relevance. Include cytochrome P450 inhibition assays to predict drug-drug interaction risks .

Q. How should researchers design studies to investigate this compound’s potential for cross-resistance in antimicrobial applications?

Methodological Answer: Perform serial passage experiments under sub-inhibitory concentrations to induce resistance. Use whole-genome sequencing (Illumina NovaSeq) to identify mutations in target genes (e.g., gyrB for bacterial studies). Validate resistance mechanisms via complementation assays. Compare minimum inhibitory concentrations (MICs) before and after resistance induction .

Q. What techniques are critical for exploring this compound’s off-target toxicity in neuronal models?

Methodological Answer: Utilize transcriptomic profiling (RNA-seq) of differentiated SH-SY5Y cells to identify dysregulated pathways (e.g., oxidative stress, apoptosis). Confirm findings with high-content imaging (e.g., mitochondrial membrane potential via JC-1 staining). Include in silico blood-brain barrier permeability predictions (e.g., SwissADME) to guide dose selection .

Q. How can formulation challenges for this compound’s low aqueous solubility be addressed methodologically?

Methodological Answer: Test amorphous solid dispersions (ASDs) using spray-drying with polymers (e.g., HPMCAS-LF). Characterize formulations via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). Assess dissolution profiles in biorelevant media (FaSSIF/FeSSIF) and correlate with in vivo bioavailability in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.